molecular formula C22H27N3O3 B279243 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Katalognummer B279243
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: PGPKOHGYXUYHDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide works by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of B-cells. This ultimately leads to the death of malignant B-cells.
Biochemical and Physiological Effects
In preclinical studies, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote inflammation and tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has shown potent anti-tumor activity in preclinical models of B-cell malignancies, suggesting that it may be an effective therapy for these diseases. However, one limitation of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is that it has not yet been extensively tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research on 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the development of combination therapies that include 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide and other targeted agents, such as inhibitors of the PI3K/AKT/mTOR pathway. Another area of interest is the evaluation of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide in other types of B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Additionally, further studies are needed to fully understand the safety and efficacy of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide in humans, particularly in the context of combination therapies.

Synthesemethoden

The synthesis of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process typically involves the use of various reagents and catalysts, as well as purification steps to remove impurities and ensure the purity of the final product.

Wissenschaftliche Forschungsanwendungen

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these models, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to have a favorable safety profile in preclinical studies.

Eigenschaften

Produktname

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Molekularformel

C22H27N3O3

Molekulargewicht

381.5 g/mol

IUPAC-Name

2-methyl-N-[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C22H27N3O3/c1-17-7-2-3-8-18(17)22(27)24-20-10-5-4-9-19(20)21(26)23-11-6-12-25-13-15-28-16-14-25/h2-5,7-10H,6,11-16H2,1H3,(H,23,26)(H,24,27)

InChI-Schlüssel

PGPKOHGYXUYHDQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.